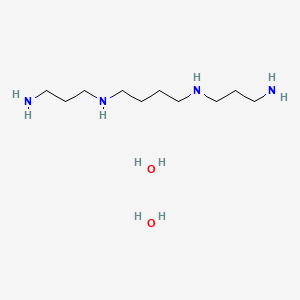

Spermine dihydrate

Beschreibung

Spermine (B22157) Dihydrate as a Major Biological Polyamine

Spermine dihydrate is the hydrated form of spermine, a naturally occurring polyamine that is essential for life. chemimpex.com Polyamines are organic compounds characterized by the presence of two or more primary amino groups. asm.org Along with putrescine and spermidine (B129725), spermine is one of the three primary polyamines found in mammalian cells. nih.gov At physiological pH, the amino groups of spermine are protonated, making it a polycation that can interact with negatively charged molecules such as nucleic acids (DNA and RNA) and proteins. aging-us.commdpi.com This interaction is crucial for many of its biological functions. aging-us.com

The biosynthesis of spermine is a tightly regulated process that begins with the amino acid ornithine. wikipedia.orgontosight.ai Ornithine is converted to putrescine, which is then used to synthesize spermidine. Finally, spermine synthase catalyzes the conversion of spermidine to spermine. ontosight.aismpdb.ca The regulation of these biosynthetic pathways ensures that the cellular concentrations of polyamines are maintained within an optimal range for normal cellular function. ontosight.ai

Ubiquitous Presence and Essentiality for Eukaryotic Cellular Function

Spermine is found in virtually all eukaryotic cells, highlighting its fundamental importance. wikipedia.orgmdpi.com Its presence is not only widespread but also essential for a multitude of cellular processes required for growth and development. nih.govportlandpress.com Depletion of polyamines, including spermine, can lead to a complete halt in cell growth and proliferation. nih.gov

The functions of spermine are diverse and critical for cell survival and include:

Cell Growth and Proliferation: Polyamines are intimately linked to cell proliferation, with rapidly dividing cells containing high levels of these molecules. nih.govnih.gov Spermine plays a role in regulating the cell cycle and is involved in processes of cellular proliferation and differentiation. wjgnet.comchemicalbook.innih.gov

Nucleic Acid Stability and Function: As a polycation, spermine binds to the negatively charged phosphate (B84403) backbone of DNA and RNA. aging-us.complos.org This interaction helps to stabilize the helical structure of nucleic acids, particularly in viruses, and can influence gene expression. wikipedia.orgpnas.org

Ion Channel Modulation: Spermine has been shown to modulate the activity of several types of ion channels, which are crucial for cellular signaling and excitability. nih.govnih.gov It can block certain potassium channels and modulate the function of glutamate (B1630785) receptors in the nervous system. nih.govnih.govportlandpress.com

Free Radical Scavenging: Spermine can act as an intracellular free radical scavenger, protecting DNA from damage caused by reactive oxygen species. wikipedia.orgpnas.org

Historical Context of Polyamine Research and the Discovery of Spermine

The history of polyamine research dates back to 1678, when Antonie van Leeuwenhoek first observed crystals of spermine phosphate in human semen. nih.govwikipedia.orgnih.gov However, it took nearly 250 years for the correct structure of these crystals, named "spermine," to be elucidated by Rosenheim in 1924. nih.govresearchgate.net The name "spermin" was first used by the German chemists Ladenburg and Abel in 1888. wikipedia.org

Following the structural determination of spermine, researchers began to uncover the broader significance of polyamines. The triamine spermidine and the diamine putrescine were subsequently isolated from both prokaryotic and eukaryotic organisms. nih.gov Early studies revealed that polyamines could promote the growth of certain bacteria. nih.gov Later research in the mid-20th century focused on the accumulation of polyamines in regenerating rat liver and the developing chick embryo, which led to a deeper understanding of their metabolic pathways. nih.gov The identification of ornithine decarboxylase as a key enzyme in polyamine biosynthesis was a significant milestone in the field. nih.gov

Detailed Research Findings

Compound Names

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N,N'-bis(3-aminopropyl)butane-1,4-diamine;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N4.2H2O/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;;/h13-14H,1-12H2;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNRSMVAYLLBAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CNCCCN.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610069 | |

| Record name | N~1~,N~4~-Bis(3-aminopropyl)butane-1,4-diamine--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403982-64-9 | |

| Record name | N~1~,N~4~-Bis(3-aminopropyl)butane-1,4-diamine--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 403982-64-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spermine Dihydrate Biosynthesis and Degradation Pathways

Biosynthetic Routes of Spermine (B22157) Dihydrate

The synthesis of spermine is a multi-step enzymatic process that begins with simple amino acids and culminates in the formation of this complex polyamine. The pathway is highly regulated, ensuring that cellular levels of spermine and its precursors are maintained within a narrow range to support normal physiological functions. nih.gov

Precursors to Polyamine Synthesis: Arginine and Methionine

The carbon backbone and nitrogen atoms of spermine are ultimately derived from two key amino acids: arginine and methionine. nih.govresearchgate.net Arginine serves as the initial substrate for the synthesis of putrescine, the diamine precursor to all higher polyamines. researchgate.net Methionine, on the other hand, is the source of the aminopropyl groups that are added to putrescine and the subsequent intermediate, spermidine (B129725), to elongate the polyamine chain. nih.gov

Conversion of Arginine to Ornithine via Arginase

The first committed step in the polyamine biosynthetic pathway originating from arginine is its conversion to ornithine. This reaction is catalyzed by the enzyme arginase, a manganese-containing enzyme that hydrolyzes L-arginine to produce L-ornithine and urea (B33335). nih.govresearchgate.net This step is not only crucial for providing the ornithine necessary for polyamine synthesis but also plays a role in ammonia (B1221849) detoxification through the urea cycle. nih.gov

| Enzyme | Substrate | Product(s) | Cofactor |

| Arginase | L-Arginine | L-Ornithine, Urea | Manganese (Mn2+) |

Decarboxylation of Ornithine to Putrescine by Ornithine Decarboxylase (ODC)

Following its formation, ornithine undergoes decarboxylation to yield putrescine. This irreversible reaction is catalyzed by ornithine decarboxylase (ODC), a highly regulated, pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. wikipedia.orgnih.gov The activity of ODC is considered the rate-limiting step in polyamine biosynthesis, making it a critical control point for cellular polyamine levels. nih.govtaylorandfrancis.com The enzyme removes the carboxyl group from ornithine, releasing carbon dioxide and forming the diamine putrescine. wikipedia.org

Spermidine Synthase-Catalyzed Formation of Spermidine from Putrescine and Decarboxylated S-Adenosylmethionine (dcSAM)

The next stage in the pathway involves the addition of an aminopropyl group to putrescine to form spermidine. This reaction is facilitated by the enzyme spermidine synthase. researchgate.net The donor of the aminopropyl group is decarboxylated S-adenosylmethionine (dcSAM). researchgate.net dcSAM is generated from S-adenosylmethionine (SAM), a molecule derived from methionine, through the action of S-adenosylmethionine decarboxylase (SAMDC). researchgate.net Spermidine synthase catalyzes the transfer of the aminopropyl moiety from dcSAM to one of the primary amino groups of putrescine, resulting in the formation of spermidine and 5'-methylthioadenosine (MTA) as a byproduct. nih.gov

| Enzyme | Substrates | Product(s) |

| Spermidine Synthase | Putrescine, Decarboxylated S-adenosylmethionine (dcSAM) | Spermidine, 5'-Methylthioadenosine (MTA) |

Spermine Synthase-Mediated Conversion of Spermidine to Spermine Using dcSAM

The final step in the biosynthesis of spermine involves the addition of a second aminopropyl group, this time to the spermidine molecule. This reaction is catalyzed by spermine synthase. researchgate.net Similar to the previous step, the aminopropyl group donor is dcSAM. Spermine synthase transfers the aminopropyl group from dcSAM to the other primary amino group of spermidine, yielding spermine and another molecule of MTA. nih.gov The resulting spermine can then become hydrated to form spermine dihydrate. slitech-amines.com

| Enzyme | Substrates | Product(s) |

| Spermine Synthase | Spermidine, Decarboxylated S-adenosylmethionine (dcSAM) | Spermine, 5'-Methylthioadenosine (MTA) |

Recycling of 5-Methylthioadenosine (MTA) in the Biosynthesis Pathway

The production of spermidine and spermine generates a significant amount of 5'-methylthioadenosine (MTA) as a byproduct. nih.gov To conserve the methionine and adenine (B156593) moieties, cells have evolved a salvage pathway to recycle MTA. nih.gov This pathway converts MTA back into methionine, which can then be re-utilized for the synthesis of SAM and subsequently dcSAM. nih.govoup.com The recycling of MTA is crucial for maintaining the cellular pool of methionine and for preventing the accumulation of MTA, which can inhibit the activity of spermidine and spermine synthases. nih.govnih.gov The first step in this salvage pathway is typically catalyzed by MTA phosphorylase, which cleaves MTA into adenine and 5-methylthioribose-1-phosphate. nih.gov

Degradation and Retroconversion of this compound

The intracellular concentrations of polyamines are meticulously controlled through a dynamic balance of biosynthesis, transport, and degradation. The catabolism of spermine and spermidine, often termed retroconversion, is a critical component of this homeostatic regulation. This process not only reduces polyamine levels but also regenerates lower-order polyamines, which can be reutilized by the cell. Two primary pathways govern spermine degradation: a two-step process involving acetylation followed by oxidation, and a direct oxidation pathway.

Role of Spermidine/Spermine N1-Acetyltransferase (SSAT) in Acetylation of Polyamines

Spermidine/spermine N1-acetyltransferase (SSAT), also known as SAT1, is the rate-limiting enzyme in the primary polyamine catabolic pathway. mdpi.commdpi.com Its fundamental role is to add an acetyl group from acetyl-CoA to the N1-position of spermine and spermidine. physiology.org This acetylation neutralizes the positive charge at that position, which diminishes the molecule's ability to bind to negatively charged macromolecules like DNA and RNA, thereby altering its biological activity. mdpi.comphysiology.org

The products of this reaction, N1-acetylspermine and N1-acetylspermidine, have two main fates: they can be exported out of the cell, effectively reducing the intracellular polyamine pool, or they can become substrates for oxidation by N1-acetylpolyamine oxidase (PAO). nih.govphysiology.org SSAT activity is typically low under normal physiological conditions but is rapidly and strongly induced by high levels of polyamines or certain synthetic polyamine analogs. nih.govphysiology.org This induction is a key feedback mechanism for maintaining polyamine homeostasis. physiology.org The enzyme's expression is regulated at multiple levels, including transcription and translation, in response to cellular polyamine concentrations. mdpi.com

| Substrate | Kinetic Parameter (Km) | Reference |

|---|---|---|

| Spermine | Lower Km than N1-acetylspermine | physiology.org |

| N1-acetylspermine | Can act as a substrate to form N1,N12-diacetylspermine | physiology.org |

Peroxisomal Polyamine Oxidase (PAO) Activity on N1-Acetylated Derivatives

Following acetylation by SSAT, the N1-acetylated derivatives of spermine and spermidine are targeted for oxidation. This reaction is catalyzed by the flavin-dependent enzyme N1-acetylpolyamine oxidase (PAO), also referred to as peroxisomal polyamine oxidase (PAOX). physiology.orguniprot.orguniprot.org As its name suggests, this enzyme is primarily located within peroxisomes. physiology.orgwikipedia.org

PAO acts specifically on the acetylated forms of polyamines. It oxidizes N1-acetylspermine back to spermidine and N1-acetylspermidine back to putrescine. uniprot.orgresearchgate.net This process effectively reverses the biosynthetic pathway. The reaction consumes oxygen (O2) and water (H2O) and produces hydrogen peroxide (H2O2) and 3-acetamidopropanal (B1240501) as byproducts. uniprot.orguniprot.org The substrate specificity of PAO is high for N1-acetylspermine and N1-acetylspermidine. uniprot.org

| Substrate | Products | Enzyme Commission Number | Reference |

|---|---|---|---|

| N1-acetylspermine + O2 + H2O | Spermidine + 3-acetamidopropanal + H2O2 | EC 1.5.3.13 | uniprot.orguniprot.org |

| N1-acetylspermidine + O2 + H2O | Putrescine + 3-acetamidopropanal + H2O2 | EC 1.5.3.13 | uniprot.orguniprot.org |

| N1,N12-diacetylspermine + O2 + H2O | N1-acetylspermidine + 3-acetamidopropanal + H2O2 | EC 1.5.3.13 | uniprot.orguniprot.org |

Cytosolic Spermine Oxidase (SMO) Degradation of this compound to Spermidine

In addition to the SSAT/PAO pathway, a more direct catabolic route for spermine exists, mediated by the enzyme spermine oxidase (SMOX). nih.gov Unlike PAO, SMOX is a cytosolic and nuclear flavoenzyme that directly oxidizes spermine to spermidine without the prerequisite of acetylation. nih.govmdpi.com

The SMOX-catalyzed reaction also generates hydrogen peroxide (H2O2) and 3-aminopropanal (B1211446). uniprot.orgfrontiersin.org The discovery of SMOX revealed a more streamlined pathway for converting spermine back to spermidine. nih.gov SMOX activity is highly inducible and plays a significant role in regulating intracellular polyamine levels, particularly in response to certain stimuli and pathological conditions, such as inflammation and cancer. mdpi.commdpi.com The byproducts of the SMOX reaction, particularly H2O2, can contribute to oxidative stress and cellular damage if not properly neutralized. mdpi.commdpi.com

| Characteristic | SSAT/PAO Pathway | SMOX Pathway |

|---|---|---|

| Initial Enzyme | Spermidine/Spermine N1-Acetyltransferase (SSAT) | Spermine Oxidase (SMOX) |

| Location | Cytosol (SSAT), Peroxisome (PAO) | Cytosol/Nucleus |

| Substrate for Oxidation | N1-acetylspermine | Spermine |

| Products | Spermidine, H2O2, 3-acetamidopropanal | Spermidine, H2O2, 3-aminopropanal |

Metabolic Fate of Degradation Products: Formation of β-Alanine

The aldehyde byproducts of polyamine oxidation, 3-acetamidopropanal (from PAO) and 3-aminopropanal (from SMOX), are further metabolized. nih.gov 3-aminopropanal can be oxidized by an aldehyde dehydrogenase to form β-alanine, a non-proteinogenic amino acid. uniprot.orgnih.gov β-alanine is a precursor for the biosynthesis of pantothenic acid (Vitamin B5) and, subsequently, Coenzyme A, which are vital molecules in numerous metabolic pathways. researchgate.net The metabolic fate of 3-acetamidopropanal is thought to also potentially lead to the formation of β-alanine. nih.gov

Regulation of Polyamine Homeostasis through Transcriptional, Translational, and Post-Translational Mechanisms

The maintenance of polyamine levels within a narrow physiological range is crucial for normal cell function, and this is achieved through a complex and multi-layered regulatory network. mdpi.comnih.gov This network controls polyamine biosynthesis, transport, and catabolism through transcriptional, translational, and post-translational mechanisms. nih.govnih.gov

Key regulated enzymes in the pathway include ornithine decarboxylase (ODC), the rate-limiting enzyme in biosynthesis, and SSAT, the rate-limiting enzyme in catabolism. nih.gov When polyamine levels are high, cells activate mechanisms to reduce their concentration. This includes:

Transcriptional Control: High polyamine levels can influence the transcription of genes like ODC and SSAT. For instance, SSAT transcription is induced by high polyamine concentrations. mdpi.com

Translational Control: The translation of ODC and SSAT mRNA is subject to feedback control by polyamines. High spermidine levels, for example, can inhibit the translation of ODC mRNA. nih.gov

Post-Translational Control and Degradation: A unique regulatory feature is the protein antizyme (AZ). The synthesis of AZ is stimulated by high polyamine levels through a ribosomal frameshifting mechanism. embopress.org AZ binds to ODC monomers, preventing dimerization and targeting ODC for ubiquitin-independent degradation by the 26S proteasome. embopress.orgnih.gov This rapidly reduces polyamine synthesis. Another layer of control involves the antizyme inhibitor (AZIN), a protein that has a high affinity for AZ. By binding to AZ, AZIN prevents it from inhibiting ODC, thereby promoting polyamine synthesis. nih.gov The degradation of AZ itself is also regulated; it is subject to ubiquitin-mediated proteolysis, a process that is inhibited by polyamines. embopress.org

This intricate system of feedback loops ensures that cellular polyamine concentrations are tightly controlled, allowing cells to respond swiftly to their physiological needs while preventing the potentially toxic effects of polyamine excess. nih.gov

Molecular Mechanisms and Cellular Functions of Spermine Dihydrate

Interaction with Nucleic Acids

The electrostatic attraction between the positively charged amino groups of spermine (B22157) and the negatively charged phosphate (B84403) backbone of nucleic acids is the primary mode of their interaction. irispublishers.complos.org This binding is not merely a simple charge neutralization but leads to significant conformational changes and functional consequences for both DNA and RNA.

Binding to DNA and RNA: Stabilization of Helical Structures

Spermine dihydrate is known to associate with nucleic acids, and this interaction is thought to be crucial for stabilizing the helical structure of both DNA and RNA. drugbank.comdrugbank.comchemimpex.com By neutralizing the repulsive forces between the negatively charged phosphate groups on the nucleic acid backbone, spermine helps to maintain the integrity of the double helix. irispublishers.com Studies have shown that spermine can lie deep within the major groove of DNA, drawing the phosphate groups on opposite sides closer together. pnas.org This stabilization is not uniform across all nucleic acid sequences; for instance, there is a slight preference for spermine to bind to poly(A+U) regions over poly(G+C) regions in RNA. nih.gov The stabilizing effect of spermine is also evident in its ability to increase the melting temperature of DNA and RNA duplexes, indicating a more stable structure. plos.orgnih.gov

DNA Precipitation and Isolation

The polycationic nature of spermine allows it to effectively condense and precipitate DNA from solutions. sigmaaldrich.comohsu.edu This property is widely utilized in molecular biology for the isolation and purification of DNA. sigmaaldrich.comnih.gov When spermine binds to DNA, it neutralizes the negative charges, reducing the solubility of the DNA and causing it to aggregate and precipitate out of the solution. ohsu.edu This method is particularly effective for precipitating DNA fragments larger than 100 base pairs from low-salt buffers. sigmaaldrich.com Spermine-mediated precipitation is an efficient and cost-effective alternative to other DNA purification methods, yielding high-purity DNA suitable for various downstream applications, including vaccination-grade DNA production. ohsu.edunih.gov

| Application of Spermine in DNA Handling | Mechanism | Reference |

| DNA Precipitation | Neutralization of phosphate backbone charges leading to aggregation. | sigmaaldrich.comohsu.edu |

| DNA Isolation | Selective precipitation of DNA from cellular lysates. | sigmaaldrich.comnih.gov |

Modulation of Gene Expression and Chromatin Stabilization

This compound is implicated in the regulation of gene expression. drugbank.comsigmaaldrich.com By interacting with DNA and chromatin, it can influence the accessibility of genes to the transcriptional machinery. plos.orgnih.gov Depletion of spermine has been shown to decrease the messenger RNA (mRNA) levels of certain genes, such as c-myc, suggesting a role for spermine in maintaining their expression. nih.gov In plants, increased levels of spermine have been linked to the enhanced transcription of genes responsive to abscisic acid, a key hormone in stress responses. nih.govfrontiersin.org

Furthermore, spermine plays a significant role in chromatin stabilization. drugbank.comnih.gov It helps in the condensation and aggregation of chromatin, contributing to the higher-order structure of chromosomes. sigmaaldrich.comnih.gov This stabilization is achieved through the crosslinking of DNA strands and the induction of hydrophobic associations. nih.gov

Prevention of Endonuclease-Mediated DNA Fragmentation

Spermine can protect DNA from degradation by endonucleases, which are enzymes that cleave DNA internally. drugbank.comsigmaaldrich.comgoogle.com This protective effect is crucial in preventing apoptosis, or programmed cell death, where endonuclease activation leads to extensive DNA fragmentation. nih.gov Studies have shown that spermine can prevent this fragmentation in various cell types. nih.gov The mechanism behind this protection is thought to be related to spermine's ability to bind to DNA and alter chromatin structure, making it less accessible to endonucleases. nih.gov Depletion of intracellular spermine can lead to spontaneous DNA fragmentation, highlighting its critical role in maintaining genomic integrity. nih.gov

Influence on RNA Structure and Protein Function

Spermine's interaction with RNA is crucial for various cellular functions. chemimpex.comsigmaaldrich.com It can influence RNA structure and, consequently, protein synthesis. plos.orgnih.gov By stabilizing RNA structures, spermine can facilitate processes like RNA folding and RNA-protein interactions. nih.govscbt.com For example, in the context of viral RNA, spermidine (B129725) (a precursor to spermine) has been shown to stimulate protein synthesis at optimal concentrations by stabilizing the RNA template. nih.gov However, at higher concentrations, it can inhibit the synthesis of longer polypeptides. nih.gov The binding of spermine to transfer RNA (tRNA) at specific sites is also critical for the correct folding and biological activity of tRNA molecules during protein synthesis. pnas.orgnih.gov

Complexation with DNA for Nanoparticle Formation in Gene Transfer

Spermine's ability to condense DNA is harnessed in the development of non-viral gene delivery systems. sigmaaldrich.compsu.edu By complexing with plasmid DNA, spermine can form compact nanoparticles that can be used to transfect cells. nih.govmendeley.comcore.ac.uk These nanoparticles protect the DNA from degradation and facilitate its entry into cells. mdpi.com The formation of these spermine-DNA complexes is driven by electrostatic interactions, resulting in particles with a significantly reduced volume compared to naked DNA. ohsu.edu The efficiency of DNA condensation and the stability of the resulting nanoparticles can be enhanced by using spermine analogues or by conjugating spermine to other molecules like lipids or polymers. psu.edunih.govdovepress.com This approach offers a promising strategy for gene therapy, providing a safer alternative to viral vectors. psu.edu

| Feature of Spermine-DNA Nanoparticles | Implication for Gene Transfer | Reference |

| DNA Condensation | Protects DNA from degradation and facilitates cellular uptake. | nih.govmdpi.com |

| Nanoparticle Stability | Enhanced with spermine analogues or conjugates. | psu.edudovepress.com |

| Biocompatibility | Spermine is a natural polyamine with good biocompatibility. | nih.gov |

Regulation of Ion Channels and Receptors

This compound plays a significant role in modulating the activity of various ion channels and receptors, thereby influencing cellular excitability and signaling pathways.

As a positively charged molecule, spermine is known to modulate the activity of several cation channels, often by blocking their pores. nih.gov This includes inward-rectifier K+ (Kir) channels, AMPA/kainate-type glutamate (B1630785) receptor channels, cyclic nucleotide-gated channels, voltage-gated Na+ channels, and transient receptor potential (TRP) channels. nih.govbiorxiv.org The blockage of these channels is typically voltage-dependent. researchgate.net For instance, in Kir channels and some glutamate receptors, intracellular spermine enters the pore from the inside of the cell to block the outward flow of current when the cell membrane is depolarized. nih.gov

In mouse sperm, polyamines like spermine have been shown to influence the activity of ion channels, leading to changes in intracellular concentrations of key ions such as calcium, chloride, potassium, and sodium. mdpi.com Specifically, under capacitating conditions, spermine induced a marked decrease in intracellular potassium concentration. mdpi.com

The mitochondrial calcium uniporter (MCU) is a key channel responsible for calcium uptake into the mitochondria, a process vital for regulating cellular bioenergetics, intracellular calcium signaling, and cell death. nih.govresearchgate.net Spermine has a dual modulatory effect on the MCU. nih.gov

At physiological concentrations, spermine enhances the uniporter's activity. biorxiv.orgnih.gov It achieves this by disrupting the interaction between the pore-forming MCU subunit and the regulatory MICU1 subunit, which normally blocks the pore at low calcium concentrations. biorxiv.orgnih.gov This allows for a constitutive uptake of calcium even in low-calcium conditions. biorxiv.orgnih.gov Studies on isolated rat liver mitochondria have shown that spermine increases the rate of calcium uptake at lower calcium concentrations (below 4.5 microM) but is inhibitory at higher concentrations. nih.gov

Conversely, at higher, millimolar concentrations, spermine inhibits the MCU by blocking the pore, a mechanism that is independent of the MICU subunits. biorxiv.orgnih.gov This inhibitory effect is less potent than its stimulatory action. nih.gov The inhibitory action of spermine on the MCU is believed to occur through a pore-blocking mechanism, where spermine competes with calcium for a binding site within the MCU pore. nih.gov

Research has also indicated that spermine can accelerate the opening of the mitochondrial permeability transition pore (mPTP), an effect that can be lessened by cyclosporin (B1163) A, a known inhibitor of the mPTP. semanticscholar.orgresearchgate.net

Table 1: Effects of Spermine on Mitochondrial Ca2+ Uniporter Function

| Concentration | Effect | Mechanism |

| Physiological | Potentiation | Disrupts MCU-MICU1 interaction, allowing constitutive Ca2+ uptake. biorxiv.orgnih.gov |

| Millimolar | Inhibition | Blocks the MCU pore, competing with Ca2+. nih.govbiorxiv.orgnih.gov |

| 350 µM | Increased Ca2+ uptake | Observed at Ca2+ concentrations below 4.5 µM. nih.gov |

| > 4.5 µM | Inhibited Ca2+ uptake | Observed at higher Ca2+ concentrations. nih.gov |

Spermine has complex and multiple effects on NMDA receptors, a subtype of glutamate receptors critical for synaptic plasticity and learning and memory. researchgate.net Its interactions with NMDA receptors include both stimulatory and inhibitory actions, mediated by binding to at least two distinct sites on the receptor. researchgate.net

The stimulatory effects of spermine can be both "glycine-independent," enhancing NMDA receptor currents even with saturated glycine (B1666218) levels, and "glycine-dependent," by increasing the receptor's affinity for glycine. researchgate.net It has been shown to potentiate NMDA-induced responses in a dose-dependent manner, primarily by reducing the degree of receptor desensitization. nih.gov

In addition to its stimulatory role, spermine can also cause a weak, voltage-dependent channel block of NMDA receptors. researchgate.net The interaction of spermine with the NMDA receptor complex is also influenced by other molecules. For instance, the inhibitory effect of zinc on the NMDA receptor can be reversed by spermine, suggesting a competitive interaction. meduniwien.ac.at

Spermine and other endogenous polyamines can inhibit voltage-activated Ca2+ channels (VACCs) in a concentration-dependent manner. nih.govnih.gov In rat superior cervical ganglion neurons, the IC50 values for spermine, spermidine, and putrescine were found to be 4.7 ± 0.7 mM, 11.2 ± 1.4 mM, and 90 ± 36 mM, respectively. nih.govnih.gov

The inhibitory mechanism involves a shift in the half-activation voltage of the VACCs to more depolarized potentials and a reduction in the total permeability of the channels to calcium. nih.govnih.gov The inhibitory effects of spermine on VACCs are also sensitive to changes in extracellular pH. nih.govnih.gov

Polyamines, including spermine, are implicated in the regulation of intracellular pH (pHi). mdpi.com In mouse sperm, it is hypothesized that polyamines may influence the activity of soluble adenylate cyclase (sAC), which in turn modulates ion homeostasis through the alkalization of pHi. mdpi.com Changes in intracellular pH are closely linked to the regulation of various cellular functions, including ion channel activity and cell volume.

Antioxidant and Anti-Inflammatory Roles

Spermine exhibits both antioxidant and anti-inflammatory properties. nih.gov As an antioxidant, spermine can directly scavenge free radicals and form complexes with iron, thereby preventing the generation of destructive hydroxyl radicals through the Haber-Weiss reaction. nih.govdrugbank.com It has been shown to inhibit lipid peroxidation stimulated by Fe(III)/xanthine oxidase. nih.gov

The anti-inflammatory effects of spermine are demonstrated by its ability to inhibit the production of inflammatory mediators. aginganddisease.orgnih.govfrontiersin.org It can suppress the accumulation of reactive oxygen species (ROS) and the translocation of the pro-inflammatory transcription factor NF-κB. aginganddisease.orgnih.gov Furthermore, spermine has been observed to inhibit the migration of immune cells associated with inflammation. nih.gov

Direct Free Radical Scavenging

Spermine is recognized as a potent free radical scavenger. neurores.orgnih.gov This capability is largely attributed to its chemical structure, which contains multiple positively charged amino groups at physiological pH. researchgate.net These charged groups can directly interact with and neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. drugbank.comnih.gov Studies have demonstrated that spermine can directly scavenge free radicals, and the adducts formed as a result of this activity have been identified. nih.gov This direct scavenging action is a key component of its antioxidant properties. researchgate.netmdpi.com The antioxidant capacity of spermine is considered the strongest among dietary polyamines due to the higher number of positive charges in its structure. researchgate.net It has also been noted that polyamines can eliminate free radicals, particularly in lipophilic environments. researchgate.net

Protection against Oxidative Damage to DNA

Found in millimolar concentrations within the cell nucleus, spermine plays a crucial role in protecting DNA from the damaging effects of ROS. drugbank.comnih.gov Oxidative damage to DNA is a constant threat to cellular integrity, and spermine contributes to its protection through several mechanisms. drugbank.comnih.gov By associating with DNA, spermine can induce conformational changes that render the DNA less susceptible to attack by free radicals. nih.gov Furthermore, its direct free radical scavenging activity neutralizes ROS in the vicinity of the genetic material. nih.govmdpi.com Research has shown that both spermine and spermidine can protect cells from ROS, with spermine appearing more effective when polyamine levels are manipulated. nih.govresearchgate.net When cells are depleted of both glutathione (B108866) and endogenous polyamines, they show increased sensitivity to hydrogen peroxide, indicating a distinct protective role for polyamines against oxidative stress. nih.govberkeley.edu

Chelating Ability Towards Metal Ions and Regulation of Oxidative Stress Triggers

A significant antioxidant mechanism of spermine is its ability to chelate metal ions. neurores.orgresearchgate.net By binding to transition metals such as iron (Fe²⁺), spermine can prevent their participation in reactions that generate highly reactive hydroxyl radicals, such as the Fenton reaction. neurores.orgmdpi.com This chelation prevents the formation of hydroperoxides and secondary oxidation compounds, which are key triggers of oxidative stress. researchgate.net Studies have shown that spermine can prevent iron accumulation in cultured myocardial cells. neurores.org This metal-chelating effect is a primary way in which polyamines exert their antioxidant effects. researchgate.netresearchgate.net

Influence on Antioxidant Enzyme Activities

Spermine and spermidine can influence the activity of antioxidant enzymes. neurores.org Research in various biological systems has shown that exogenous application of polyamines can induce the activity of scavenging enzymes under stress conditions. frontiersin.org For instance, in Sichuan white geese, spermidine was found to reduce malondialdehyde (MDA) accumulation by increasing the activity of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX). nih.govnih.gov Similarly, in rice subjected to heat stress, spermidine application significantly induced the activities of SOD, ascorbate (B8700270) peroxidase (APX), and GPX. frontiersin.orgfrontiersin.org In cucumber leaves under salt stress, spermidine treatment also led to an increase in the activities of antioxidative enzymes like guaiacol (B22219) peroxidase and catalase. mdpi.com These findings suggest that spermine can bolster the cellular antioxidant defense system by enhancing the activity of key enzymes responsible for detoxifying reactive oxygen species.

Table 1: Effect of Spermidine on Antioxidant Enzyme Activity in Rice under Heat Stress

| Antioxidant Enzyme | Treatment | Activity in N22 Genotype (units mg⁻¹ protein) | Activity in PB-1121 Genotype (units mg⁻¹ protein) |

| SOD | Heat Stress | 0.28 | 0.23 |

| Heat Stress + Spermidine | 0.30 | 0.27 | |

| APX | Heat Stress | 0.77 (μmol ascorbate min⁻¹ g⁻¹ protein) | 0.42 (μmol ascorbate min⁻¹ g⁻¹ protein) |

| Heat Stress + Spermidine | 0.99 (μmol ascorbate min⁻¹ g⁻¹ protein) | 0.47 (μmol ascorbate min⁻¹ g⁻¹ protein) | |

| GPX | Heat Stress + Spermidine | 1.6 (μmol H₂O₂ min⁻¹ g⁻¹ protein) | - |

Source: Adapted from research on rice under heat stress. frontiersin.orgfrontiersin.org

Inhibition of Inflammation in Specific Cell Types

Spermine has demonstrated anti-inflammatory properties, particularly in immune cells like monocytes and microglia. nih.govnih.gov It can suppress the synthesis of pro-inflammatory cytokines in monocytes. nih.gov In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, spermidine was shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov It also attenuated the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at the transcriptional level. nih.gov The mechanism for this anti-inflammatory effect appears to involve the blockage of the NF-κB, PI3K/Akt, and MAPKs signaling pathways. nih.gov Furthermore, studies in mouse models of diseases like experimental autoimmune encephalomyelitis have shown that spermidine can alleviate neuroinflammation by inducing inhibitory macrophages. biorxiv.org

Mitochondrial Bioenergetics and Function

Enhancement of Mitochondrial Ca2+ Uptake and Buffering

Spermine plays a significant role in modulating mitochondrial calcium (Ca²⁺) transport and buffering. biorxiv.orgnih.govnih.gov It has been known for decades that spermine can enhance the ability of mitochondria to take up and sequester Ca²⁺ from the cytoplasm. biorxiv.orgnih.gov This action effectively lowers the extramitochondrial Ca²⁺ concentration. biorxiv.orgnih.gov Spermine enhances mitochondrial Ca²⁺ buffering by inhibiting the MICU1 block of the mitochondrial calcium uniporter (MCU), the primary channel for Ca²⁺ entry into the mitochondria. biorxiv.org This allows for constitutive Ca²⁺ uptake even under low cytosolic Ca²⁺ conditions. biorxiv.org This effect is concentration-dependent, with stimulatory effects on Ca²⁺ accumulation observed at lower concentrations. nih.gov This enhancement of mitochondrial Ca²⁺ uptake does not appear to affect the mitochondrial membrane potential, indicating that the driving force for Ca²⁺ influx remains unchanged. biorxiv.org

Regulation of Oxidative Phosphorylation

Spermine plays a significant role in modulating mitochondrial bioenergetics, particularly through its influence on oxidative phosphorylation (OXPHOS). Within the mitochondrial matrix, spermine can act on the pyruvate (B1213749) dehydrogenase complex and the respiratory chain complexes to regulate the activity of oxidative phosphorylation. spandidos-publications.com Studies on isolated spinal cord mitochondria have demonstrated that exogenous spermine can increase oxidative phosphorylation. spandidos-publications.com This enhancement of mitochondrial respiration is crucial for meeting the cell's energy demands. spandidos-publications.comnih.gov

The mechanism by which spermine exerts this effect is linked to its ability to be taken up by a specific uniporter in the mitochondrial membrane. spandidos-publications.comspandidos-publications.com Once inside the matrix, it can influence the components of the electron transport chain. spandidos-publications.comspandidos-publications.com Research indicates that spermine treatment can lead to an increase in the respiratory control ratio (RCR) of mitochondria, a key indicator of the coupling between substrate oxidation and ATP synthesis. spandidos-publications.com Specifically, spermine has been shown to positively affect several subunits of the electron transport chain that are regulated by Src kinases, including those in complex I, II, III, IV, and V. spandidos-publications.com This suggests that spermine's regulatory role in oxidative phosphorylation is at least partially mediated through signaling pathways involving these kinases. spandidos-publications.comnih.gov The accumulation of spermine in the mitochondrial matrix is driven by the mitochondrial membrane potential. researchgate.netresearchgate.netunive.it

Attenuation of Mitochondrial Swelling and Maintenance of Membrane Potential

Spermine is instrumental in preserving mitochondrial integrity by mitigating mitochondrial swelling and maintaining the mitochondrial membrane potential (ΔΨm). spandidos-publications.comspandidos-publications.com Mitochondrial swelling is often a consequence of the opening of the mitochondrial permeability transition pore (MPTP), a large, non-specific channel in the inner mitochondrial membrane. researchgate.netnih.gov The opening of the MPTP can lead to a collapse of the membrane potential, uncoupling of oxidative phosphorylation, and ultimately, cell death. researchgate.netnih.gov

Research has consistently shown that spermine can inhibit the opening of the MPTP. spandidos-publications.comspandidos-publications.comresearchgate.netunipd.it In isolated spinal cord mitochondria, spermine treatment was found to attenuate mitochondrial swelling. spandidos-publications.comspandidos-publications.com This protective effect is concentration-dependent. For instance, low concentrations of spermine (e.g., 25 µM) can completely prevent mitochondrial swelling, while higher concentrations (e.g., 100 µM) are needed to fully inhibit the release of mitochondrial components like glutathione. unipd.it

The maintenance of the mitochondrial membrane potential is closely linked to the inhibition of MPTP opening. spandidos-publications.comspandidos-publications.com Spermine helps to preserve the ΔΨm, which is the driving force for ATP synthesis and the transport of ions and metabolites across the inner mitochondrial membrane. researchgate.netunive.it The electrophoretic transport of spermine into the mitochondrial matrix is itself dependent on the ΔΨm. researchgate.netunive.it By preventing the collapse of this potential, spermine ensures the continuation of vital mitochondrial functions. spandidos-publications.comspandidos-publications.com It has been proposed that spermine selectively inhibits the high-conductance state of the PTP, while still allowing for a lower conductance state, which may permit the release of excess calcium without causing catastrophic mitochondrial damage. nih.gov

Modulation of Src Kinase Signaling in Mitochondrial Processes

Spermine's influence on mitochondrial function extends to the modulation of signaling pathways, notably involving Src family kinases (SFKs). spandidos-publications.comspandidos-publications.com Src kinases are non-receptor tyrosine kinases that have been shown to play a regulatory role in mitochondrial activities. spandidos-publications.comspandidos-publications.com Studies have revealed that spermine can activate SFKs within the mitochondria. spandidos-publications.comspandidos-publications.com

This activation of Src kinases by spermine appears to be a key mechanism through which spermine enhances oxidative phosphorylation and inhibits MPTP opening. spandidos-publications.comspandidos-publications.com Research on isolated spinal cord mitochondria demonstrated that the positive effects of spermine on mitochondrial bioenergetics were significantly reduced by an inhibitor of Src kinases. spandidos-publications.comspandidos-publications.com Conversely, inhibiting tyrosine phosphatases, which act in opposition to Src kinases, led to a slight enhancement of spermine's effects. spandidos-publications.comspandidos-publications.com

These findings suggest that tyrosine phosphorylation is a critical regulatory mechanism for mitochondrial function and that spermine is a key upstream regulator of this process. spandidos-publications.comspandidos-publications.com It is hypothesized that subunits of the respiratory chain complexes and MPTP proteins contain tyrosine phosphorylation sites that are targeted by Src kinases. spandidos-publications.comspandidos-publications.com By upregulating the phosphorylation of these sites, spermine, via Src kinase activation, can enhance electron transfer, ATP synthesis, and inhibit the opening of the MPTP. spandidos-publications.com

Influence on Mitochondrial Protein Translation and Mitophagy

Spermine also plays a role in the synthesis of mitochondrial proteins and the process of mitophagy, the selective removal of damaged mitochondria. Polyamines, including spermine, are essential for protein translation in both prokaryotic and eukaryotic systems. nih.govcell-stress.com Within mitochondria, spermine has been shown to stimulate the initiation of protein synthesis. nih.gov This effect appears to be independent of the specific mRNA being translated and the action of mitochondrial initiation factors IF2mt and IF3mt. nih.gov The data suggest that spermine may directly stabilize the binding of the initiator tRNA (fMet-tRNA) to the mitochondrial ribosome. nih.gov Furthermore, the spermidine-derived hypusination of the translation factor eIF5A is crucial for the expression of mitochondrial proteins. mdpi.comresearchgate.net

Mitophagy is a critical quality control mechanism that ensures the removal of dysfunctional mitochondria, which can otherwise contribute to cellular stress and damage. mdpi.commdpi.com Spermidine, a closely related polyamine, has been shown to induce mitophagy, thereby improving mitochondrial function and cell survival. mdpi.commdpi.com This process can be mediated through various pathways, including the PINK1/Parkin-dependent pathway, which is activated by mitochondrial membrane depolarization. mdpi.commdpi.compreprints.orgaging-us.com Spermidine can also induce mitophagy by inhibiting mTOR and activating AMPK. mdpi.comaging-us.com While much of the direct evidence relates to spermidine, the interconnectedness of polyamine metabolism suggests a likely role for spermine in these processes as well.

Cellular Proliferation, Differentiation, and Apoptosis

Essentiality for Eukaryotic Cell Growth and Differentiation

Polyamines, including spermine, are indispensable for the growth and differentiation of eukaryotic cells. cell-stress.comportlandpress.comnih.govtavernarakislab.gr Their intracellular concentrations are tightly regulated and are known to increase during periods of rapid cell proliferation. portlandpress.comnih.gov The requirement for polyamines in cell growth is underscored by the observation that depletion of the cellular polyamine pool invariably leads to an inhibition of cell proliferation. portlandpress.comphysiology.org

Spermine and other polyamines are involved in a multitude of cellular processes that are fundamental to growth, such as DNA and protein synthesis. nih.govnih.gov They are known to interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby influencing their structure and function. asm.org The role of polyamines in cell differentiation is also well-established, with specific concentrations being required for different developmental programs to proceed correctly. mdpi.compnas.org For instance, the regulation of polyamine levels is critical for neuronal differentiation and function. mdpi.com

The table below summarizes the essential roles of polyamines in eukaryotic cell growth and differentiation based on various research findings.

| Cellular Process | Role of Polyamines (including Spermine) | Key Findings |

| Cell Proliferation | Essential for progression through the cell cycle. | Depletion of polyamines inhibits cell growth and arrests the cell cycle. portlandpress.comphysiology.org |

| DNA Synthesis | Required for optimal rates of DNA replication. | Polyamine depletion prolongs the S-phase of the cell cycle. portlandpress.comnih.govportlandpress.com |

| Protein Synthesis | Stimulates the initiation of translation. | Spermine directly stabilizes the binding of fMet-tRNA to mitochondrial ribosomes. nih.gov |

| Cell Differentiation | Modulates developmental programs. | Crucial for processes like neuronal differentiation. mdpi.compnas.org |

Regulation of Cell Cycle Progression

Spermine and other polyamines are critical regulators of the cell cycle, the ordered sequence of events that leads to cell division. portlandpress.comnih.gov The levels of polyamines and the activity of their biosynthetic enzymes fluctuate in a cyclical manner that is tightly coordinated with the phases of the cell cycle. portlandpress.comnih.gov Typically, there are two peaks of polyamine biosynthetic activity: one at the transition from the G1 phase to the S phase, and another during the late S and G2 phases. portlandpress.comnih.gov

The importance of these fluctuations is highlighted by studies where the increase in polyamine levels is blocked. When cells are prevented from accumulating polyamines, their progression through the cell cycle is impaired. portlandpress.comportlandpress.com The most immediate and sensitive phase affected is the S phase, where DNA replication occurs. portlandpress.comportlandpress.com Polyamine depletion leads to a prolongation of the S phase, suggesting a role in the elongation step of DNA replication. portlandpress.com Effects on the G1/S transition and the G2/M phase are typically observed after a more prolonged period of polyamine depletion. portlandpress.com

Depletion of polyamines can lead to cell cycle arrest, often in the G1 phase. physiology.org This arrest is associated with an increase in the levels of cell cycle inhibitor proteins such as p21, p27, and the tumor suppressor p53. physiology.org This indicates that polyamines influence the expression and activity of key regulatory proteins that govern the progression through different checkpoints of the cell cycle. physiology.org

The table below details the specific effects of polyamine levels on the different phases of the cell cycle.

| Cell Cycle Phase | Effect of Polyamine Depletion | Associated Molecular Changes |

| G1 Phase | Arrest in G1 phase. physiology.org | Increased levels of p53, p21, and p27. physiology.org |

| S Phase | Prolongation of S phase duration. portlandpress.comportlandpress.com | Decreased rate of DNA elongation. portlandpress.com Lowered expression of Cyclin A. portlandpress.com |

| G2/M Phase | Effects observed at later time points. portlandpress.com | --- |

Influence on Apoptosis and Cell Survival

Spermine, a ubiquitous polyamine, exhibits a complex and often contradictory influence on programmed cell death (apoptosis) and cell survival. Its effects appear to be highly dependent on the cellular context, cell type, and the specific physiological or pathological conditions. Research has identified both pro-apoptotic and anti-apoptotic functions, mediated through distinct molecular pathways.

In many cancer cell lines and primary human blood cells, spermine has been shown to induce apoptosis. nih.gov This pro-apoptotic activity is frequently linked to its catabolism. The breakdown of spermine can lead to the production of spermine-derived aldehydes and an intracellular increase of reactive oxygen species (ROS). nih.govfrontiersin.org This surge in ROS and aldehydes results in oxidative stress, which triggers the mitochondrial (intrinsic) pathway of apoptosis. Key events in this process include the collapse of the mitochondrial membrane potential, a decrease in the expression of the anti-apoptotic protein Bcl-2, and the subsequent release of pro-apoptotic molecules like cytochrome C and Smac/DIABLO from the mitochondrial intermembrane space. nih.gov This cascade is ultimately caspase-dependent, leading to the execution of the apoptotic program. nih.gov

Conversely, under certain stress conditions, such as hypoxia/ischemia in cardiomyocytes, exogenous spermine demonstrates a protective, anti-apoptotic role. karger.com In studies involving cardiac cells, spermine pre-treatment was found to significantly increase cell viability and reduce apoptosis by inhibiting endoplasmic reticulum stress (ERS). karger.com The protective mechanism involves the upregulation of the anti-apoptotic protein Bcl-2 and a reduction in the activity of executioner caspases, such as cleaved-Caspase-3 and -9. karger.com This suggests that in specific contexts, spermine can act as a survival factor, shielding cells from stress-induced death.

The table below summarizes the dual roles of spermine in modulating apoptosis based on different experimental models.

| Cell Type/Model | Effect of Spermine | Key Molecular Mechanisms |

| Malignant Tumor Cell Lines & Primary Human Blood Cells | Induces Apoptosis | Increase in Reactive Oxygen Species (ROS); generation of spermine-derived aldehydes; collapse of mitochondrial membrane potential; decreased Bcl-2 expression; release of cytochrome C; caspase activation. nih.gov |

| Cardiomyocytes (under Hypoxia/Ischemia) | Inhibits Apoptosis | Inhibition of Endoplasmic Reticulum Stress (ERS); increased Bcl-2 expression; reduced levels of cleaved-Caspase-3 and -9. karger.com |

| Cervical Cancer Cells (HeLa) | Induces Apoptosis | Arrests cell cycle in S phase; induces autophagy. frontiersin.org |

| Retinal Pigment Epithelial Cells | Attenuates Apoptosis (by Spermidine) | Downregulates extrinsic pathway (DR4, caspase-8) and intrinsic pathway (Bcl-2, cytochrome c, caspase-9). mdpi.com |

These findings underscore the multifaceted nature of spermine's function in determining cell fate. Its role as either a promoter of death or a protector of life is intricately tied to the specific cellular environment and the metabolic pathways it engages.

Role in Protein Synthesis and Protein Homeostasis

Polyamines, including spermine, are fundamental regulators of protein synthesis and are crucial for maintaining protein homeostasis. nih.gov Their cationic nature at physiological pH allows them to interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby influencing their structure and function. nih.govnih.gov

Spermine plays a direct and significant role in the initiation of protein synthesis within mitochondria. Research demonstrates that spermine stimulates the binding of the initiator tRNA, fMet-tRNA, to the small subunit of the mammalian mitochondrial ribosome (55S). nih.gov This is a critical step for starting the translation of mitochondrial proteins. Notably, this stimulatory effect is independent of mitochondrial initiation factors IF2mt and IF3mt, suggesting a direct action on the ribosomal machinery or the tRNA itself. nih.gov Furthermore, spermine is known to lower the magnesium ion (Mg²⁺) concentration required for the association of mitochondrial ribosomal subunits, which facilitates the formation of functional ribosomes for protein synthesis. nih.gov

Beyond its specific role in mitochondria, the broader family of polyamines is deeply integrated into the general regulation of cellular translation. The synthesis of polyamines is metabolically linked to pathways that promote cell growth and protein production, such as the mTORC1 signaling pathway. mdpi.com For instance, spermidine, the direct precursor to spermine, is essential for the post-translational hypusination of the eukaryotic initiation factor 5A (eIF5A). This modification is critical for the function of eIF5A in the elongation phase of protein synthesis. nih.gov

In the context of protein homeostasis, polyamines contribute to cellular quality control mechanisms like autophagy. Autophagy is a process that removes damaged or aggregated proteins and organelles, ensuring cellular health. sigmaaldrich.com Spermidine, a closely related polyamine, is a well-documented inducer of autophagy. frontiersin.orgsigmaaldrich.com This process is vital for cell survival and is linked to the anti-aging properties associated with polyamines. researchgate.net By promoting the turnover of dysfunctional protein aggregates, polyamines help maintain a healthy proteome. sigmaaldrich.com

The table below highlights the key functions of spermine and related polyamines in protein synthesis and homeostasis.

| Process | Specific Function of Spermine/Polyamines | Key Components Involved |

| Mitochondrial Protein Synthesis | Stimulates the binding of initiator tRNA to the ribosome; lowers the Mg²⁺ requirement for ribosome assembly. nih.gov | fMet-tRNA, 55S mitochondrial ribosome, IF2mt, IF3mt. nih.gov |

| General Protein Synthesis | Regulates translation and gene transcription; precursor (spermidine) is required for the essential modification of eIF5A. nih.govmdpi.com | eIF5A, mTORC1 signaling pathway. nih.govmdpi.com |

| Protein Homeostasis | Induces autophagy to clear damaged proteins and organelles. sigmaaldrich.com | Autophagy-related proteins (e.g., LC3, Atg5, Beclin 1). frontiersin.org |

Physiological and Pathophysiological Implications of Spermine Dihydrate

Neurological Functions and Neurodegenerative Diseases

Spermine (B22157), a polyamine, plays a multifaceted role in the central nervous system, with its concentration and metabolism being critical for normal brain function. researchgate.net Alterations in polyamine levels have been implicated in various neurological disorders.

Neuroprotective Effects and Amelioration of Neuronal Injury

Spermine has demonstrated significant neuroprotective properties in models of neuronal injury. In a rat pup model of hypoxia-ischemia, administration of spermine was found to significantly reduce the infarct size. nih.gov This protective effect is linked to its ability to prevent damage to mitochondrial complexes I and IV and preserve citrate (B86180) synthase activity, which are typically compromised during such injuries. nih.gov Furthermore, spermine has been shown to have neuroprotective effects in models of intracerebral hemorrhage by reducing hematoma volume, brain cell death, and neurological deficits. nih.gov It also suppresses the activation of microglia and macrophages, as well as the infiltration of neutrophils. nih.gov

Studies have also highlighted the role of spermidine (B129725), a precursor to spermine, in mitigating neuronal damage. Spermidine has been shown to protect against neurotoxicity induced by certain compounds and to possess antioxidant and anti-inflammatory properties that contribute to its neuroprotective capacity. researchgate.netscilit.com

Impact on Cognitive Function and Memory Performance

The influence of polyamines, including spermine and its precursor spermidine, on cognitive function and memory is an area of active research with some mixed findings. Some studies suggest a positive correlation between spermidine levels and memory performance. For instance, one study involving older adults with subjective cognitive decline found that spermidine supplementation was associated with enhanced memory performance. nih.gov Another study in aged mice showed that dietary spermidine could cross the blood-brain barrier, improve spatial learning, and increase hippocampal respiratory competence. researchgate.net Research in fruit flies also indicated that spermidine supplementation led to improvements in short and medium-term memory. d-nb.info

However, other studies have reported no significant effect. A one-year randomized controlled trial with older individuals experiencing subjective cognitive decline found that spermidine supplementation did not have a significant impact on memory performance or other cognitive domains when compared to a placebo. examine.comppcr.org The conflicting results may be attributable to differences in study design, dosage, and the specific cognitive tests used. examine.comppcr.org

Role in Alzheimer's Disease Models: Reduction of Aggregate-Prone Proteins

In the context of Alzheimer's disease, a key pathological hallmark is the accumulation of aggregate-prone proteins like amyloid-beta (Aβ) and hyperphosphorylated tau. biorxiv.orgstressmarq.com Spermine and its precursor, spermidine, are being investigated for their potential role in mitigating this protein aggregation. Spermidine has been shown to induce autophagy, a cellular process responsible for clearing out damaged cells and proteins, which can help in dissolving amyloid-beta plaques. d-nb.infosigmaaldrich.com

In animal models of Alzheimer's disease, oral treatment with spermidine has been found to reduce neuroinflammation and the levels of neurotoxic soluble Aβ. biorxiv.org Mechanistically, it is suggested that spermidine targets microglial cells, enhancing their ability to move and phagocytose, which contributes to the reduction of soluble Aβ levels. biorxiv.org Furthermore, some research indicates that polyamines like spermidine can decrease tau aggregation. stressmarq.com Conversely, acetylated forms of polyamines may promote the fibrillization of tau. stressmarq.com The interaction between polyamines and protein aggregation is complex, with evidence suggesting that positively charged polyamines can interact with negatively charged, hyperphosphorylated tau proteins, influencing their aggregation. researchgate.net

Involvement in Parkinson's Disease: Polyamine Metabolism and Oxidative Stress

The metabolism of polyamines, including spermine, is significantly altered in Parkinson's disease (PD). nih.gov This dysregulation is closely linked to oxidative stress, a major factor in the death of dopaminergic neurons characteristic of PD. neurores.org The catabolism of spermine is carried out by the enzyme spermine oxidase (SMOX), which can be upregulated in PD. neurores.org This increased activity of SMOX leads to the production of toxic byproducts such as hydrogen peroxide and acrolein, which contribute to oxidative stress and cellular damage. neurores.orgmdpi.com

Interestingly, the levels of polyamines in PD patients appear to change with the progression of the disease. neurores.org Early studies showed an increase in spermidine and spermine in the red blood cells of PD patients. neurores.org However, at advanced stages of the disease, a decrease in blood spermidine levels has been observed, particularly in patients with cognitive decline. neurores.org This complex and dynamic nature of polyamine levels suggests their potential as biomarkers for different stages of PD. nih.govneurores.org Furthermore, the interplay between polyamines and α-synuclein, the protein that aggregates in PD, is a critical area of research. Polyamines can promote the aggregation of α-synuclein, highlighting the delicate balance of polyamine homeostasis in neuronal health. biorxiv.org

Modulation of Neuroinflammation and Oxidative Stress in the Brain

Spermine and its precursor, spermidine, play a significant role in modulating neuroinflammation and oxidative stress in the brain. nih.govaging-us.com Neuroinflammation is a key component of neurodegenerative diseases. biorxiv.org Spermidine has been shown to reduce inflammatory processes mediated by Toll-like receptors in microglia and astrocytes. biorxiv.org It achieves this by decreasing cytotoxicity, inflammasome activity, and NF-κB signaling. biorxiv.org In a mouse model of intracerebral hemorrhage, spermidine was found to suppress activated microglia and macrophages, as well as the expression of inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.gov

Regarding oxidative stress, the catabolism of spermine by spermine oxidase (SMOX) is a source of reactive oxygen species (ROS), including hydrogen peroxide. mdpi.com Upregulation of SMOX in response to brain injury or neuroinflammatory stimuli can exacerbate oxidative stress and promote neuronal injury. mdpi.com Conversely, polyamines themselves can act as antioxidants under physiological conditions. neurores.org For example, spermine can enhance the antioxidant protection of excitable tissues by modulating glutamate (B1630785) receptors. neurores.org In animal models, spermidine has been shown to alleviate oxidative stress by decreasing levels of malondialdehyde (an indicator of lipid peroxidation) and increasing the activity of superoxide (B77818) dismutase (an antioxidant enzyme). aging-us.com

Cardiovascular Health

Emerging research suggests that polyamines, particularly spermidine, have beneficial effects on cardiovascular health. nih.gov Studies in mice have shown that dietary supplementation with spermidine can improve cardiovascular function and extend lifespan. nih.gov These effects are thought to be mediated by the induction of autophagy in cardiomyocytes, which helps in preserving mitochondrial function and turnover. nih.gov

Spermidine has been linked to several cardiovascular benefits, including the inhibition of plaque formation, which is associated with obesity, and the promotion of good blood circulation by maintaining the health and flexibility of blood vessels. decodeage.comdecodeage.com It may also help in regulating blood pressure, thereby reducing the risk of heart-related issues. decodeage.com The cardioprotective effects of spermidine are associated with a reduction in inflammation and oxidative stress. nih.gov Epidemiological studies in humans have also supported a correlation between higher dietary spermidine intake and improved cardiovascular health. nih.gov

Table of Research Findings on Spermine Dihydrate and Neurological Functions

| Area of Study | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Neuroprotection | Rat pup model of hypoxia-ischemia | Spermine significantly reduced infarct size and prevented mitochondrial damage. | nih.gov |

| Mouse model of intracerebral hemorrhage | Spermidine reduced hematoma volume, cell death, and neuroinflammation. | nih.gov | |

| Cognitive Function | Aged mice | Dietary spermidine improved spatial learning and hippocampal function. | researchgate.net |

| Older adults with subjective cognitive decline | Spermidine supplementation showed mixed results on memory performance. | nih.govexamine.com | |

| Alzheimer's Disease | AD-like mouse model | Spermidine reduced neuroinflammation and soluble amyloid-beta levels. | biorxiv.org |

| In vitro studies | Polyamines can influence the aggregation of tau protein. | stressmarq.com | |

| Parkinson's Disease | Parkinson's disease patients and models | Altered polyamine metabolism is linked to oxidative stress and α-synuclein aggregation. | nih.govneurores.orgmdpi.com |

| Neuroinflammation | Microglia and astrocyte cell cultures | Spermidine reduced inflammatory responses. | biorxiv.org |

Potential Role in Blood Pressure Regulation

Spermine, a ubiquitous polyamine, has been implicated in the regulation of cardiovascular function, including blood pressure. Research suggests that polyamines are closely associated with hypertension. In spontaneously hypertensive rats, the cardiac polyamine content is reportedly higher, and the administration of spermine to these rats has been shown to significantly increase their blood pressure. frontiersin.org Studies on vascular polyamines in hypertensive rats have indicated that changes in these molecules are accompanied by alterations in vascular function. frontiersin.org

Furthermore, plasma spermine levels have been found to be higher in patients with idiopathic pulmonary arterial hypertension (PAH) compared to healthy controls. encyclopedia.pub In rodent models of pulmonary hypertension, spermine administration promoted the proliferation and migration of pulmonary arterial smooth muscle cells and exacerbated vascular remodeling. encyclopedia.pub This deteriorative effect is linked to an upregulation of its synthase in the pathological process. encyclopedia.pub Inhibition of spermine synthase, on the other hand, has been shown to attenuate monocrotaline-mediated pulmonary hypertension in rats. encyclopedia.pub These findings suggest that spermine may play a role in the pathogenesis of certain forms of hypertension through its effects on vascular cell proliferation and remodeling. encyclopedia.pub

Influence on Arteriosclerosis Development and Endothelial Dysfunction

The role of spermine in the development of arteriosclerosis, the hardening of arteries, is complex and multifaceted. Polyamines, including spermine, are believed to inhibit inflammatory activity by suppressing the synthesis of proinflammatory cytokines in macrophages, which is a key process in the development of atherosclerosis. mdpi.com However, the direct impact of spermine on atherosclerotic plaque formation has been a subject of ongoing research.

Endothelial dysfunction is an early event in the development of atherosclerosis. ophed.net While much of the research on polyamines and endothelial function has focused on spermidine, some studies suggest a broader role for polyamines in maintaining vascular health. mdpi.comnih.gov For instance, the consumption of a combination of Bifidobacterium animalis subsp. lactis (Bifal) and arginine has been shown to increase the production of putrescine, a precursor to spermidine and spermine, in the gut, which in turn may improve endothelial function. ophed.netmdpi.com This suggests an indirect link between the building blocks of spermine and vascular health.

Prevention of Heart Failure

Emerging evidence points to a protective role for spermine in the context of heart failure. Both spermine and spermidine have been shown to reverse and inhibit age-related myocardial morphology alterations, myocardial fibrosis, and cell apoptosis in aging rats. oncotarget.commdpi.com Administration of these polyamines led to the up- and downregulation of numerous proteins and metabolites primarily associated with immune responses, blood coagulation, lipid metabolism, and glutathione (B108866) metabolism, indicating a broad cardioprotective effect. oncotarget.commdpi.com

In the context of pressure overload-induced cardiac remodeling, a key factor in the development of heart failure, cardiac mast cells have been identified as a source of polyamines, including spermine. frontiersin.org An increase in myocardial polyamine content is observed in hypertensive patients. frontiersin.org While this might suggest a detrimental role, other studies indicate that exogenous polyamines can protect against reperfusion injury by inhibiting the opening of the mitochondrial permeability transition pore in isolated rat hearts. oncotarget.com Spermine specifically has been shown to attenuate cardiac endoplasmic reticulum stress during acute myocardial infarction in male rat hearts by inhibiting reactive oxygen species. oncotarget.com

Table 1: Summary of Research Findings on Spermine and Cardiovascular Health

| Cardiovascular Aspect | Model System | Key Findings | Reference(s) |

| Blood Pressure Regulation | Spontaneously Hypertensive Rats | Administration of spermine significantly increased blood pressure. | frontiersin.org |

| Pulmonary Hypertension | Human Patients & Rodent Models | Higher plasma spermine in patients; spermine exacerbated vascular remodeling in rodents. | encyclopedia.pub |

| Heart Failure | Aging Rats | Spermine reversed and inhibited age-related myocardial alterations and fibrosis. | oncotarget.commdpi.com |

| Myocardial Infarction | Male Rat Hearts | Spermine attenuated cardiac endoplasmic reticulum stress. | oncotarget.com |

Ocular Health and Diseases

Protective Role in Glaucoma and Optic Nerve Injury

The potential neuroprotective effects of polyamines in the eye, particularly in conditions like glaucoma and optic nerve injury, have been an area of active investigation. A deficiency in spermidine and spermine has been noted in the metabolomic signature of primary open-angle glaucoma (POAG), pointing to their potential role in the protection of retinal ganglion cells (RGCs). encyclopedia.pub

While much of the research has focused on spermidine, the interconnected metabolism of polyamines suggests a potential role for spermine as well. For instance, studies have shown that restoring polyamine content in the retina can be beneficial in the context of trauma and aging. nih.gov It is believed that glial cells in the retina may store and release polyamines to support neurons during critical times. nih.gov

Impact on Age-Related Macular Degeneration (AMD) and Cataracts

The involvement of spermine in age-related macular degeneration (AMD) is an emerging area of research. Degeneration of the retinal pigment epithelium (RPE) is a key event in dry AMD. nih.gov In vitro studies have shown that the polyamine spermidine can induce RPE cell death, and this effect is thought to be mediated by oxidative stress and a toxic aldehyde produced during its oxidation. nih.gov Given that spermine is a related polyamine, understanding its specific effects on RPE cells is crucial. One study demonstrated that intravitreal administration of spermidine in rats induced RPE cell dysfunction and death, leading to photoreceptor degeneration. nih.gov

Regarding cataracts, research has indicated that spermine can specifically induce cataract formation in an organ-cultured lens. frontiersin.org This process appears to be linked to the uptake of spermine and its interaction with lens proteins. frontiersin.org Specifically, spermine has been shown to induce turbidity when added to lens soluble proteins. frontiersin.org Further investigation revealed that a 43-kDa lens protein binds to spermine, leading to aggregation and the formation of turbidity, which is a hallmark of cataracts. frontiersin.org

Modulation of Dry Eye Syndrome and Bacterial Keratitis

The role of spermine in dry eye syndrome and bacterial keratitis is not as well-defined as that of its precursor, spermidine. Research on dry eye syndrome has highlighted the potential of spermidine to stabilize the tear film and suppress ocular surface inflammation. frontiersin.orgmdpi.comnih.govnih.gov These effects are attributed to its anti-inflammatory and antioxidant properties. frontiersin.orgmdpi.com

In the context of bacterial keratitis, a serious corneal infection, the application of spermidine has been explored. nih.gov Some studies suggest that spermidine may have a synergistic effect with certain antibiotics against resistant bacteria. nih.gov However, other research indicates that spermidine alone might worsen bacterial infections by promoting bacterial growth and virulence. nih.gov The direct effects of this compound on these ocular surface conditions require further investigation to be clearly established.

Table 2: Summary of Research Findings on Spermine and Ocular Diseases

| Ocular Condition | Model System | Key Findings Related to Spermine/Polyamines | Reference(s) |

| Glaucoma | Human Patients | A deficiency in spermine and spermidine is part of the metabolomic signature of POAG. | encyclopedia.pub |

| Optic Nerve Injury | General Research | Restoring polyamine content in the retina may be beneficial. | nih.gov |

| Age-Related Macular Degeneration | Rat Models (related polyamine) | Intravitreal spermidine induced RPE degeneration. | nih.gov |

| Cataracts | Organ-Cultured Lens | Spermine specifically induces cataract formation by binding to a 43-kDa lens protein. | frontiersin.org |

| Dry Eye Syndrome | General Research (related polyamine) | Spermidine has shown potential to stabilize the tear film and reduce inflammation. | frontiersin.orgmdpi.comnih.govnih.gov |

| Bacterial Keratitis | General Research (related polyamine) | Spermidine may have synergistic effects with antibiotics but could also worsen infection alone. | nih.gov |

Potential as a Biomarker for Ocular Diseases

Spermine, a naturally occurring polyamine, has emerged as a molecule of interest in the study of various eye diseases, with research indicating its potential as a diagnostic or prognostic biomarker. Alterations in spermine levels have been observed in distinct ocular conditions, suggesting its involvement in their underlying pathophysiology.

In the context of glaucoma, particularly primary open-angle glaucoma (POAG), studies have identified reduced concentrations of spermine in the aqueous humor. milkgenomics.org A metabolomic analysis of aqueous humor from POAG patients revealed a significant decrease in spermine levels compared to control groups. milkgenomics.org This finding points to an alteration in metabolic pathways involving neuroprotective molecules like spermine in glaucoma pathogenesis. milkgenomics.org Some reports have also noted a reduction in spermine levels in the eyes of individuals with open-angle glaucoma, further supporting its potential role in the disease process. researchgate.netwikipedia.org